molecular formula C10H12O2 B12685375 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- CAS No. 3355-05-3

2,3-Naphthalenediol, 5,6,7,8-tetrahydro-

Cat. No.: B12685375
CAS No.: 3355-05-3
M. Wt: 164.20 g/mol
InChI Key: XUDZZXLUCILIRY-UHFFFAOYSA-N
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Description

2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is an organic compound with the molecular formula C10H12O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a partially hydrogenated naphthalene ring. This compound is also known by other names such as 5,6,7,8-Tetrahydro-2,3-naphthalenediol and 6-Hydroxytetralin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2,3-dihydroxynaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Naphthalenediol, 5,6,7,8-tetrahydro- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison: 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is unique due to its partially hydrogenated naphthalene ring and the presence of hydroxyl groups at specific positions. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its fully aromatic or fully hydrogenated counterparts .

Properties

CAS No.

3355-05-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,11-12H,1-4H2

InChI Key

XUDZZXLUCILIRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

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